molecular formula C21H22N6O3S B2832040 (E)-N-cyclopentyl-2-(4-(2-phenylvinylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396890-48-4

(E)-N-cyclopentyl-2-(4-(2-phenylvinylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No. B2832040
CAS RN: 1396890-48-4
M. Wt: 438.51
InChI Key: VXVQMUWGRCNZAQ-CCEZHUSRSA-N
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Description

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The synthesis analysis would involve a detailed examination of each step in the synthesis, including the reagents, conditions, and mechanisms involved .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. For example, if the compound contains a phenyl group, it might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. Computational methods can also be used to predict properties such as the compound’s partition coefficient or its acidity .

Scientific Research Applications

Pharmacokinetics and Metabolic Studies

Studies on pharmacokinetics and the metabolism of related compounds provide insights into how these substances are processed in the body. For example, research on the metabolism and disposition of γ-aminobutyric acid type A receptor partial agonists reveals the importance of understanding the metabolic pathways and elimination processes of therapeutic agents to optimize their efficacy and safety profiles (Shaffer et al., 2008).

Antimalarial Applications

Sulfonamide compounds have been evaluated for their antimalarial effects, indicating their potential in treating resistant strains of malaria. Research on diaphenylsulfone (DDS) against chloroquine-resistant Plasmodium falciparum highlights the clinical prophylactic or suppressive drug role of sulfones in preventing malaria, underscoring the ongoing need to assess sulfones and sulfonamides for antimalarial value (Degowin et al., 1966).

Antitumor Activities

Research into the antitumor activities of compounds with sulfonamide groups, such as amsacrine analogues in non-small cell lung cancer, explores the therapeutic potential of these compounds in oncology. Studies like the phase II evaluation of the amsacrine analogue CI-921 in non-small cell lung cancer investigate the effectiveness of topoisomerase II poisons with high experimental antitumor activity, highlighting the exploration of sulfonamide derivatives in cancer treatment (Harvey et al., 1991).

Mechanism of Action

If the compound has biological activity, the mechanism of action would involve studying how the compound interacts with biological targets. This often involves techniques such as molecular docking or site-directed mutagenesis .

Safety and Hazards

Safety data sheets (SDS) provide information on the hazards associated with a chemical, as well as instructions for safe handling and first aid measures .

properties

IUPAC Name

N-cyclopentyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O3S/c28-21(22-17-8-4-5-9-17)20-23-26-27(24-20)19-12-10-18(11-13-19)25-31(29,30)15-14-16-6-2-1-3-7-16/h1-3,6-7,10-15,17,25H,4-5,8-9H2,(H,22,28)/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVQMUWGRCNZAQ-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NS(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NS(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-cyclopentyl-2-(4-(2-phenylvinylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide

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